molecular formula C15H15N3 B11769589 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile

2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile

Cat. No.: B11769589
M. Wt: 237.30 g/mol
InChI Key: HMLCRBMFKDYYFT-UHFFFAOYSA-N
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Description

2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is an organic compound with a complex structure that includes an amino group, an ethyl group, a methyl group, a phenyl group, and a nicotinonitrile core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile typically involves multi-step organic reactions. One common method includes the reaction of appropriate substituted benzaldehydes with malononitrile in the presence of ammonium acetate, followed by cyclization and subsequent functional group modifications .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, yield, and purity.

Chemical Reactions Analysis

Types of Reactions

2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can modify the nitrile group to primary amines or other functional groups.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring and the amino group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst can be used.

    Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction can produce primary amines.

Scientific Research Applications

2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Amino-6-ethyl-5-methyl-4-phenylnicotinonitrile is not well-documented. its effects are likely mediated through interactions with specific molecular targets and pathways, depending on its derivatives and applications. Further research is needed to elucidate the exact mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-6-methyl-4-phenylnicotinonitrile
  • 2-Amino-6-(4-methylphenyl)-4-phenylnicotinonitrile
  • 2-Amino-5-ethyl-6-methyl-4-phenylnicotinonitrile

Uniqueness

The presence of both ethyl and methyl groups, along with the phenyl and amino groups, provides a distinct set of properties compared to its analogs .

Properties

Molecular Formula

C15H15N3

Molecular Weight

237.30 g/mol

IUPAC Name

2-amino-6-ethyl-5-methyl-4-phenylpyridine-3-carbonitrile

InChI

InChI=1S/C15H15N3/c1-3-13-10(2)14(11-7-5-4-6-8-11)12(9-16)15(17)18-13/h4-8H,3H2,1-2H3,(H2,17,18)

InChI Key

HMLCRBMFKDYYFT-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C

Origin of Product

United States

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